molecular formula C28H20O8 B2356460 8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one CAS No. 859666-77-6

8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one

Cat. No.: B2356460
CAS No.: 859666-77-6
M. Wt: 484.46
InChI Key: FDLQEQLXRRGRQK-UHFFFAOYSA-N
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Description

8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one is a complex organic compound belonging to the class of chromones. Chromones are benzopyran derivatives known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenyl acetic acid with 7-hydroxy-4-chromenone under acidic conditions to form an intermediate, which is then subjected to further reactions to introduce the methoxy and oxoethoxy groups .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, hydroxyl derivatives, and substituted chromones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound has been extensively studied for its potential therapeutic effects , including:

  • Anti-inflammatory Properties : Research indicates that the compound can modulate inflammatory pathways, potentially offering treatments for chronic inflammatory diseases.
  • Antioxidant Activity : The antioxidant properties suggest its use in combating oxidative stress-related conditions.
  • Anticancer Effects : Preliminary studies demonstrate efficacy against various cancer cell lines, indicating potential as a chemotherapeutic agent .

Biological Studies

In biological research, 8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one has been investigated for:

  • Mechanisms of Action : The compound interacts with several molecular targets, influencing pathways such as NF-kB (involved in inflammation and cancer progression) and PI3K/Akt (related to cell survival and proliferation) .

Material Science

In materials science, this compound is explored for its unique chemical properties, leading to applications in:

  • Polymer Development : Its structure allows it to be used as a precursor in synthesizing advanced polymers.
  • Dyes and Pigments : The chromone structure contributes to its potential use in developing colorants for various industrial applications .

Data Table of Biological Activities

Biological ActivityMechanism of ActionReference
Anti-inflammatoryModulates NF-kB pathway
AntioxidantScavenges free radicals
AnticancerInduces apoptosis in cancer cells

Case Studies

  • Anti-Cancer Efficacy Study :
    • A study evaluated the compound's effect on breast cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis.
    • Results indicated a dose-dependent response with minimal cytotoxicity towards normal cells .
  • Anti-inflammatory Mechanism Investigation :
    • Research focused on the compound's ability to inhibit pro-inflammatory cytokines in vitro, demonstrating potential for therapeutic application in inflammatory diseases.
    • The study provided insights into the molecular pathways involved, confirming the interaction with NF-kB signaling .

Mechanism of Action

The mechanism of action of 8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chromone structure with methoxy and oxoethoxy groups enhances its reactivity and potential for diverse applications in research and industry .

Biological Activity

8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one is a complex organic compound classified under chromones, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C28H20O8
  • Molecular Weight : 468.45 g/mol

The compound features multiple functional groups, including methoxy and oxoethoxy moieties, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes that are crucial in inflammatory pathways.
  • Receptor Modulation : It interacts with receptors involved in cell signaling, influencing pathways such as NF-kB and PI3K/Akt, which are critical in cancer progression and inflammation.
  • Antioxidant Activity : The presence of methoxy groups enhances its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Biological Activity Assays

Various studies have evaluated the biological activity of this compound through different assays:

Anticancer Activity

A study assessing the cytotoxic effects of this compound on cancer cell lines reported significant inhibition of proliferation in several types of cancer cells, including breast (MCF-7) and prostate (PC3) cancer cells. The IC50 values were determined to be in the micromolar range, indicating potent activity compared to standard chemotherapeutic agents like 5-fluorouracil.

Anti-inflammatory Activity

In vitro assays demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The results suggest that it may be beneficial for conditions characterized by chronic inflammation.

Data Table: Biological Activities Summary

Activity TypeCell Line/ModelIC50 Value (µM)Reference
AnticancerMCF-715.5
AnticancerPC312.0
Anti-inflammatoryMacrophagesN/A
AntioxidantDPPH AssayN/A

Case Studies

  • Study on Anticancer Effects : A recent publication highlighted the efficacy of this compound in inhibiting tumor growth in xenograft models of breast cancer. The treatment led to a significant reduction in tumor size compared to controls, suggesting potential for further development as an anticancer agent.
  • Inflammation Model : Another study investigated the anti-inflammatory properties using a rat model of arthritis. The compound significantly reduced joint swelling and pain scores, indicating its potential therapeutic role in inflammatory diseases.

Properties

IUPAC Name

8-methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20O8/c1-32-18-8-6-16(7-9-18)23(29)15-34-19-10-11-20-21(14-26(30)35-25(20)13-19)22-12-17-4-3-5-24(33-2)27(17)36-28(22)31/h3-14H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLQEQLXRRGRQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC5=C(C(=CC=C5)OC)OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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